methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate
Description
Methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate is a chiral ester featuring a pyrrole substituent at the 2-position of a 3,3-dimethylbutanoate backbone. Its stereochemistry and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for compounds targeting enzymes or receptors requiring stereoselective interactions.
Properties
IUPAC Name |
methyl (2S)-3,3-dimethyl-2-pyrrol-1-ylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)9(10(13)14-4)12-7-5-6-8-12/h5-9H,1-4H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNZQYIWCYSXPB-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)N1C=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)N1C=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-3,3-dimethyl-2-pyrrol-1-ylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrrole derivatives.
Scientific Research Applications
Pharmacological Applications
Methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate and its derivatives have been studied for their biological activities, particularly in the development of new antimicrobial agents.
Case Study: Antimicrobial Activity
- Methodology : Synthesis of benzohydrazide derivatives containing the pyrrol-1-yl moiety followed by in vitro testing.
- Results : Some derivatives exhibited strong antibacterial and antitubercular activities against key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. Molecular docking studies confirmed effective binding interactions at active sites, suggesting therapeutic potential .
Organic Chemistry Applications
The compound is integral to the research on metal-organic frameworks (MOFs), which are utilized for gas storage, separation, catalysis, and sensing applications.
Case Study: Metal-Organic Frameworks
- Methodology : Analysis of chemical structures of MOFs incorporating pyrrol-1-yl moieties.
- Results : Stable MOFs demonstrated low density and high catalytic activity, making them suitable for practical applications in catalysis and gas separation .
Environmental Science Applications
The compound has been investigated for its role in developing bimetallic catalysts that are crucial for energy production and environmental remediation.
Case Study: Bimetallic Catalysts
- Methodology : Development of nickel-based bimetallic catalysts with pyrrol-1-yl moieties.
- Results : These catalysts showed promising results in catalytic reactions such as reforming and electrocatalysis, highlighting their potential in energy-related applications .
Nanotechnology Applications
This compound derivatives are explored for pollution sensing and degradation, particularly in agricultural contexts.
Case Study: Molecularly Imprinted Polymers
- Methodology : Creation of molecularly imprinted polymers (MIPs) to selectively bind target molecules.
- Results : MIPs demonstrated potential in forensic applications for detecting various compounds, providing alternatives to traditional detection methods .
Comparative Analysis of Pyrrole Derivatives
The following table compares this compound with other related compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl 4-(1H-pyrrol-2-yl)butanoate | Different position of pyrrole attachment | Exhibits different reactivity patterns |
| Methyl 2,5-dimethylpyrrole | Lacks ester functionality | More stable due to lack of steric hindrance |
| Methyl 3-(1H-pyrrol-1-yl)propanoate | Similar ester group but different alkyl chain | Potentially different biological activities |
| Methyl 4-(dimethylamino)pyrrole | Contains a dimethylamino group | Enhanced solubility and potential for drug delivery |
Mechanism of Action
The mechanism of action of methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate
- Key Difference: Replaces the pyrrole group with a trifluoroethylamino substituent.
- This contrasts with the electron-rich pyrrole in the target compound, which may participate in π-π stacking or hydrogen bonding .
- Synthesis: Synthesized via trifluoromethanesulfonic acid-mediated coupling of methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with 2,2,2-trifluoroethyl triflate. Purification employs C18 reverse-phase chromatography .
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride
- Key Difference: Contains a methylamino group instead of pyrrole, with a hydrochloride salt.
- Impact: The protonated amino group increases water solubility, whereas the pyrrole in the target compound likely reduces hydrophilicity. The hydrochloride salt also enhances stability during storage .
- Synthesis: Derived from hydrogenolysis of a benzyl-ethyl precursor using palladium hydroxide-carbon under hydrogen, followed by HCl treatment .
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride
- Key Difference: Cyclobutane ring replaces the 3,3-dimethylbutanoate backbone.
- Impact: The strained cyclobutane ring may confer unique conformational rigidity, affecting binding to biological targets. This contrasts with the flexible dimethylbutanoate in the target compound .
Physicochemical Properties
Table 1: Molecular Weight and Chromatographic Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | HPLC Retention Time (min) | LCMS (m/z [M+H]+) |
|---|---|---|---|---|
| Methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate* | C₁₁H₁₇NO₂ | 195.26 | Not reported | Not reported |
| Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate | C₉H₁₅F₃NO₂ | 242.22 | Not reported | Not reported |
| (3S)-3-Tert-butyl-N-[...]-carboxamide (Example 237) | C₂₈H₂₇ClF₃N₅O₄ | 731.99 | 1.76 | 732 |
| Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride | C₈H₁₈ClNO₂ | 195.69 | Not reported | Not reported |
*Calculated data for the target compound.
Key Observations:
- The trifluoroethylamino analog’s higher molecular weight (242.22 vs. 195.26) reflects the trifluoromethyl group’s contribution .
Key Observations:
- Hydrogenation (used in ) is unsuitable for pyrrole-containing compounds due to possible ring hydrogenation .
Stability and Functional Group Reactivity
- Pyrrole vs. Trifluoroethylamino: The pyrrole’s aromatic system offers stability against nucleophilic attack but may oxidize under harsh conditions. The trifluoroethylamino group’s C-F bonds resist metabolic degradation, enhancing pharmacokinetics .
- Salt Forms : The hydrochloride salt in improves crystallinity and shelf life, whereas the target compound’s neutral form may require stabilization via formulation .
Biological Activity
Methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and antitumoral activities, and discusses relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrole ring, which is known for its diverse biological activities. The presence of the methyl and dimethyl groups at specific positions contributes to the compound's unique properties. The molecular formula can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds containing pyrrole moieties exhibit significant antimicrobial properties. For instance, studies have shown that related pyrrole-ligated compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) values for similar pyrrole derivatives have been reported as low as 2 μg/mL against resistant strains like Acinetobacter baumannii .
- The structure-activity relationship (SAR) analysis suggests that branched alkyl groups enhance antibacterial activity, indicating that methyl substitutions may also play a role in efficacy .
Antitumoral Activity
This compound has shown promise in antitumoral applications. A study utilizing the MTT assay demonstrated that certain derivatives of pyrrole exhibited growth inhibition against tumor cell lines .
| Compound | Cell Line | MIC (μg/mL) |
|---|---|---|
| Pyrrole derivative 1 | Staphylococcus epidermidis | 1000 |
| Pyrrole derivative 2 | Tumor cell line | Variable |
These findings suggest potential pathways for further development in cancer therapeutics.
Study on Antimicrobial Effects
In a comparative study, various pyrrole derivatives were synthesized and tested for their antibacterial properties. The results highlighted that modifications to the pyrrole structure significantly influenced antimicrobial efficacy. For example, the introduction of electron-withdrawing groups on the phenyl ring improved activity against both Gram-positive and Gram-negative bacteria .
Antitumor Efficacy in Cell Lines
Another critical investigation focused on the antitumor effects of this compound derivatives on human cancer cell lines. The study found that these compounds could inhibit cell proliferation effectively, with varying degrees of potency depending on the specific structural modifications made to the pyrrole ring .
Q & A
Basic: What are the established synthetic routes for methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate?
Answer:
The synthesis typically involves multi-step organic reactions. Key methodologies include:
- Condensation reactions : Reacting a pyrrole derivative (e.g., 1H-pyrrol-1-yl) with a methyl ester precursor under reflux in xylene using chloranil (1.4 mmol) for 25–30 hours, followed by NaOH treatment and purification via recrystallization from methanol .
- Stereoselective coupling : Employing coupling agents like DCC or EDC in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) to retain the (2S) configuration .
- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and ensure intermediate purity .
Basic: How is the stereochemical integrity of the 2S configuration confirmed?
Answer:
- Chiral HPLC : Separates enantiomers using chiral stationary phases, with retention times compared to standards .
- Optical rotation : Measured using a polarimeter; values are cross-referenced with literature data for (2S) derivatives .
- X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .
Advanced: How can reaction conditions be optimized to maximize enantiomeric excess (ee)?
Answer:
- Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance stereoselectivity .
- Solvent effects : Evaluate polar solvents (DMF, DMSO) vs. non-polar (toluene) to balance reaction rate and ee .
- Temperature gradients : Lower temperatures (e.g., 0°C) may reduce racemization, improving ee by 10–15% .
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293) and assay protocols (e.g., IC50 measurements) to minimize variability .
- Metabolic profiling : Use LC-MS to identify degradation products that might influence activity discrepancies .
- Structural analogs : Compare activity of the target compound with its 2R enantiomer to isolate stereochemical effects .
Basic: What spectroscopic methods are essential for structural characterization?
Answer:
- NMR spectroscopy :
- 1H NMR : Identifies pyrrole protons (δ 6.5–7.0 ppm) and methyl ester groups (δ 3.6–3.8 ppm) .
- 13C NMR : Confirms carbonyl (δ 170–175 ppm) and quaternary carbons (δ 35–40 ppm) .
- Mass spectrometry (HRMS) : Validates molecular ion ([M+H]+) and fragments consistent with the ester and pyrrole moieties .
- IR spectroscopy : Detects ester C=O stretches (~1740 cm⁻¹) and N-H pyrrole vibrations (~3400 cm⁻¹) .
Advanced: How to design experiments evaluating metabolic stability in vitro?
Answer:
- Liver microsome assays : Incubate the compound with rat/human liver microsomes (37°C, NADPH cofactor) and quantify parent compound degradation via LC-MS at 0, 15, 30, and 60 minutes .
- CYP450 inhibition : Screen against CYP3A4/2D6 isozymes using fluorescent substrates to assess drug-drug interaction risks .
- Half-life calculation : Use nonlinear regression to derive t1/2 from concentration-time profiles .
Basic: What purification techniques are effective for this compound?
Answer:
- Recrystallization : From methanol or ethanol to remove hydrophilic impurities; yields >90% purity .
- Column chromatography : Silica gel with hexane/ethyl acetate gradients (3:1 to 1:1) resolves stereoisomers .
- Distillation : For volatile byproducts, use reduced-pressure distillation below 50°C .
Advanced: Which computational approaches predict target binding interactions?
Answer:
- Molecular docking : Use AutoDock Vina to model binding poses in active sites (e.g., kinase domains) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond networks .
- QSAR modeling : Corporate steric/electronic descriptors (e.g., logP, molar refractivity) to predict bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
